molecular formula C12H14N2S B12513326 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B12513326
M. Wt: 218.32 g/mol
InChI Key: NRFXELMCDBIMBQ-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, and the product is formed depending on the structure of the starting reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted imidazo[2,1-b][1,3]benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3

InChI Key

NRFXELMCDBIMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN2C3=CC=CC=C3SC2=N1

Origin of Product

United States

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